molecular formula C20H20FN3O2 B2998513 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 894014-58-5

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2998513
CAS No.: 894014-58-5
M. Wt: 353.397
InChI Key: WIYVPLFLSDYMAH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a dihydroquinoline group (a bicyclic compound that consists of a benzene ring fused to a piperidine ring), and a carboxamide group (a functional group derived from carboxylic acids). The presence of a fluorophenyl group indicates that a phenyl ring (a functional group made up of six carbon atoms in a cyclic arrangement) is also attached to the molecule, with a fluorine atom attached to one of the carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the carbon-fluorine bond in the fluorophenyl group could potentially be activated for nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in different solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the target it interacts with. For example, it might bind to a specific protein and modulate its activity .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include toxicity if ingested, inhaled, or in contact with skin, as well as reactivity hazards depending on its chemical properties .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology, among others .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-7-9-17(10-8-15)24-13-16(12-19(24)25)22-20(26)23-11-3-5-14-4-1-2-6-18(14)23/h1-2,4,6-10,16H,3,5,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYVPLFLSDYMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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